Section 1: Compound Profile and Physicochemical Characteristics
Section 1: Compound Profile and Physicochemical Characteristics
An In-Depth Technical Guide to 3,4-Difluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4-Difluoro-5-nitrobenzoic acid, a key chemical intermediate. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-proven insights, ensuring this document serves as a valuable resource for laboratory and development applications.
1.1 Introduction and CAS Number
3,4-Difluoro-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structural features—two adjacent fluorine atoms and a nitro group positioned meta to the carboxyl function—make it a highly versatile building block in organic synthesis. The fluorine atoms significantly modulate the electronic properties of the benzene ring, enhancing its reactivity and often imparting desirable pharmacokinetic properties in downstream pharmaceutical compounds. The nitro group provides a reactive handle for a variety of chemical transformations, most notably reduction to an amine.
The Chemical Abstracts Service (CAS) has assigned the number 1121583-51-4 to this compound.[1][2]
1.2 Chemical Structure
The structure consists of a benzoic acid core substituted with two fluorine atoms at the 3 and 4 positions and a nitro group at the 5 position.
Caption: Chemical structure of 3,4-Difluoro-5-nitrobenzoic acid.
1.3 Physicochemical Properties
The properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| CAS Number | 1121583-51-4 | [1][2] |
| Molecular Formula | C₇H₃F₂NO₄ | [1] |
| Molar Mass | 203.10 g/mol | [1] |
| Appearance | Typically a solid powder | [3] |
| Storage Condition | Room Temperature, in a dry, well-ventilated place | [1][4] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of substituted nitrobenzoic acids typically relies on electrophilic aromatic substitution, specifically nitration. The choice of starting material and reaction conditions is paramount to achieving the desired regioselectivity and yield.
2.1 Generalized Synthesis Workflow
A plausible and widely practiced approach for synthesizing compounds of this class involves the direct nitration of a difluorobenzoic acid precursor. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group directs the incoming nitro group.
Caption: Generalized workflow for the synthesis of 3,4-Difluoro-5-nitrobenzoic acid.
2.2 Detailed Experimental Protocol (Exemplary)
This protocol is based on established methods for the nitration of analogous fluorinated benzoic acids.[5][6]
Objective: To synthesize 3,4-Difluoro-5-nitrobenzoic acid via nitration of 3,4-difluorobenzoic acid.
Materials:
-
3,4-Difluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice
-
Deionized Water
-
Appropriate organic solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3,4-difluorobenzoic acid to a pre-chilled volume of concentrated sulfuric acid. Stir until the solid is fully suspended or dissolved. Maintain the temperature at 0-5 °C.
-
Nitration: Add fuming nitric acid dropwise to the stirred suspension over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour. Subsequently, let the reaction warm to room temperature and continue stirring for several hours (e.g., 12-16 hours) to ensure completion.[6]
-
Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice. This quenching step precipitates the solid product while diluting the strong acids.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final, high-purity 3,4-Difluoro-5-nitrobenzoic acid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
2.3 Causality and Experimental Rationale
-
Choice of Acids: Concentrated sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7]
-
Temperature Control: The nitration of aromatic rings is a highly exothermic process. Maintaining a low initial temperature (0-5 °C) is critical to prevent over-nitration and the decomposition of the reagents, thereby ensuring higher yield and purity of the desired product.[6]
Section 3: Applications in Research and Drug Development
Substituted nitrobenzoic acids are foundational intermediates in the chemical and pharmaceutical industries.[8] The unique substitution pattern of 3,4-Difluoro-5-nitrobenzoic acid makes it a valuable precursor for complex molecular targets.
-
Pharmaceutical Synthesis: The primary application lies in its use as a building block for Active Pharmaceutical Ingredients (APIs).[9] The nitro group can be readily reduced to an amine, which then serves as a key nucleophile or a site for further derivatization in the synthesis of complex heterocyclic systems. Fluorine atoms are known to enhance metabolic stability, binding affinity, and lipophilicity, making this intermediate particularly attractive for developing kinase inhibitors, antibiotics, and other therapeutic agents.[10][11]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this compound can be used to create new herbicides, pesticides, and fungicides with improved efficacy.[10]
-
Materials Science: The electronic properties imparted by the fluoro- and nitro-substituents make it a candidate for incorporation into specialty polymers, dyes, and materials for electronic applications like OLEDs.[8][11]
Section 4: Safety, Handling, and Storage
Working with nitrated aromatic compounds requires strict adherence to safety protocols. The following information is synthesized from safety data sheets of structurally similar chemicals.[4][12][13][14]
4.1 Hazard Identification
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
Causes skin and serious eye irritation.
-
Nitroaromatic compounds should be handled as potentially hazardous.
4.2 Recommended Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][12]
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat. Change gloves immediately if contamination occurs.[12]
-
General Hygiene: Avoid formation of dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
4.3 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
4.4 First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]
References
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3,4-Difluoro-5-Nitro Benzoic Acid - ChemBK. [Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - SAGE Journals. [Link]
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The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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3,5-difluoro-4-nitrobenzoic Acid CAS 1131580-60-3 - Home Sunshine Pharma. [Link]
-
The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. [Link]
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